molecular formula C12H24BrClO2Si B14241485 6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate CAS No. 400002-70-2

6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate

Cat. No.: B14241485
CAS No.: 400002-70-2
M. Wt: 343.76 g/mol
InChI Key: LBFQCTRJVYFVHZ-UHFFFAOYSA-N
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Description

6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate is an organosilicon compound with the molecular formula C12H24BrClO2Si.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate typically involves the reaction of 6-chlorohexanol with dimethylchlorosilane to form 6-[Chloro(dimethyl)silyl]hexanol. This intermediate is then esterified with 2-bromo-2-methylpropanoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.

    Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate involves its ability to undergo substitution and hydrolysis reactions. The silicon atom in the molecule can form stable bonds with various functional groups, making it a versatile compound for chemical modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate is unique due to the presence of both silicon and bromine atoms in its structure. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

400002-70-2

Molecular Formula

C12H24BrClO2Si

Molecular Weight

343.76 g/mol

IUPAC Name

6-[chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate

InChI

InChI=1S/C12H24BrClO2Si/c1-12(2,13)11(15)16-9-7-5-6-8-10-17(3,4)14/h5-10H2,1-4H3

InChI Key

LBFQCTRJVYFVHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCCCCCC[Si](C)(C)Cl)Br

Origin of Product

United States

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